molecular formula C22H22FN3O4 B6540340 N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide CAS No. 1021266-66-9

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide

Cat. No.: B6540340
CAS No.: 1021266-66-9
M. Wt: 411.4 g/mol
InChI Key: PWDBAHOQGQTMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide" is a sophisticated chemical entity that falls into the category of organic compounds. This compound is characterized by the presence of a fluorophenyl group, a dihydropyridazinone ring, and a dimethoxybenzamide moiety, making it an interesting subject for chemical, pharmaceutical, and industrial research.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-17-8-9-18(20(14-17)30-2)22(28)24-12-3-13-26-21(27)11-10-19(25-26)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBAHOQGQTMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 4-fluoroaniline, propionic acid derivatives, and 2,4-dimethoxybenzoyl chloride.

  • Initial Reactions: : The 4-fluoroaniline is first reacted with propionic acid derivatives under suitable conditions (e.g., catalytic hydrogenation) to form an intermediate.

  • Cyclization: : The intermediate undergoes cyclization reactions facilitated by reagents like phosphorus oxychloride to form the dihydropyridazinone ring.

  • Final Coupling: : The resulting product is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of bases such as triethylamine to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar steps but with optimizations to improve yield and purity. This includes:

  • Catalyst Usage: : Utilizing advanced catalysts to expedite reaction times.

  • High-Pressure Reactors: : Employing high-pressure reactors for better control of reaction conditions.

  • Purification Techniques: : Implementing sophisticated purification techniques like column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to yield oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst to yield reduced forms of the compound.

  • Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl group using reagents such as sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Sodium methoxide in methanol.

Major Products

  • Oxidation Products: : Oxidized derivatives like hydroxylated compounds.

  • Reduction Products: : Reduced forms retaining the core structure.

  • Substitution Products: : Derivatives with substituents replacing the fluorine atom.

Scientific Research Applications

This compound has diverse applications in various fields:

Chemistry

  • Catalysis: : Acts as a catalyst in organic synthesis reactions.

  • Ligand Design: : Used in the design of complex ligands for metal coordination studies.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical assays.

  • Protein Interaction Studies: : Utilized in studies involving protein-ligand interactions.

Medicine

  • Pharmacological Research: : Explored for its potential as a therapeutic agent due to its unique structural attributes.

  • Drug Development: : A candidate for drug development, particularly in targeting specific molecular pathways.

Industry

  • Material Science: : Used in the development of advanced materials with specific properties.

  • Agricultural Chemicals: : Investigated for its potential as a bioactive compound in agricultural chemistry.

Mechanism of Action

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl group provides specificity in binding, while the dihydropyridazinone ring contributes to the stabilization of the compound-enzyme complex. This interaction leads to the modulation of biochemical pathways, which can result in either inhibitory or stimulatory effects depending on the target.

Comparison with Similar Compounds

List of Similar Compounds

  • N-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide

  • N-{3-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide

  • N-{3-[3-(4-Bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide

Biological Activity

N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's chemical structure includes a pyridazine ring with a fluorophenyl substituent, which is significant for its biological interactions.

  • Molecular Formula : C25H21F2N3O5
  • Molecular Weight : 481.456 g/mol

Research indicates that compounds similar to this compound often act as kinase inhibitors. For example, studies on related compounds have shown that they can effectively inhibit Met kinase activity, leading to tumor stasis in xenograft models of gastric carcinoma .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar pyridazine derivatives. In particular:

  • In Vivo Efficacy : A related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that this compound may exhibit similar properties.
  • Selectivity : The substitution patterns on the pyridazine ring enhance selectivity for specific kinases, which is crucial for minimizing off-target effects and improving therapeutic outcomes .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. While specific data on this compound is limited, related compounds have shown favorable profiles with good absorption and distribution characteristics .

Data Tables

Property Value
Molecular FormulaC25H21F2N3O5
Molecular Weight481.456 g/mol
Anticancer ActivityTumor stasis in GTL-16
SelectivityHigh for Met kinase

Case Studies

A notable case study involved the administration of a structurally similar compound in preclinical models. The results indicated significant tumor regression rates and low toxicity profiles, supporting further investigation into the pharmacological applications of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.